PDGF Receptor Tyrosine Kinase Inhibitor IV

Catalog No.
S531263
CAS No.
627518-40-5
M.F
C18H16FN3O2
M. Wt
325.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PDGF Receptor Tyrosine Kinase Inhibitor IV

CAS Number

627518-40-5

Product Name

PDGF Receptor Tyrosine Kinase Inhibitor IV

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC

Solubility

Soluble in DMSO

Synonyms

(6,7-dimethoxy-2,4-dihydroindeno(1,2-c)pyrazol-3-yl)(3-fluorophenyl)amine, J101 compound, JNJ 10198409, JNJ-10198409, JNJ10198409, RWJ-540973

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC

Description

The exact mass of the compound PDGF Receptor Tyrosine Kinase Inhibitor IV is 325.1227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Origin

PDGFR TKI IV is a synthetic compound, though the specific details of its development and origin are not publicly available. It belongs to the class of indenopyrazole compounds [].

Significance

PDGFR signaling plays a role in various diseases, including cancer, atherosclerosis, and pulmonary fibrosis []. PDGFR TKI IV acts as a research tool to study these diseases and develop potential therapeutic strategies by inhibiting PDGFR activity.


Molecular Structure Analysis

PDGFR TKI IV has a core structure of an indenopyrazole scaffold with a fluoro substituent on the benzene ring and two methoxy groups on the indeno portion [, ]. The indenopyrazole scaffold is a known motif for kinase inhibitor design [].

Key features:

  • The indenopyrazole core allows for interaction with the ATP-binding pocket of PDGFR [].
  • The fluoro substituent may contribute to the compound's potency and selectivity [].
  • The methoxy groups might influence the compound's solubility and other properties [].
Note

Detailed information about the specific interactions between PDGFR TKI IV and the PDGFR protein is not readily available in publicly accessible resources.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of PDGFR TKI IV, such as melting point, boiling point, and solubility, is limited. These properties are often not reported for research chemicals due to their small-scale use.

PDGFR TKI IV acts as an ATP-competitive inhibitor of PDGFR [, ]. This means it competes with ATP (adenosine triphosphate) for binding to the ATP-binding pocket of the PDGFR. PDGFR is a tyrosine kinase enzyme, and ATP binding is crucial for its activity. By blocking ATP binding, PDGFR TKI IV inhibits the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways essential for cell growth and proliferation [].

PDGF Receptor Tyrosine Kinase Inhibitor IV (PDGFR TKI IV), also known as 3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine, is a small molecule specifically designed to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR). PDGFR is a type of tyrosine kinase receptor, a protein crucial for cell growth and proliferation []. By inhibiting PDGFR, PDGFR TKI IV serves as a valuable tool for researchers investigating various scientific areas.

In Vitro Studies of Cell Proliferation

A key application of PDGFR TKI IV lies in its ability to modulate cell proliferation in cell culture experiments. PDGFR signaling plays a role in the growth of various cell types []. Studies have shown that PDGFR TKI IV exhibits potent antiproliferative properties in several human tumor cell lines []. Researchers can utilize PDGFR TKI IV to investigate the role of PDGFR signaling in different cancers and other diseases associated with abnormal cell growth.

Mechanism of Action

PDGFR TKI IV functions as an ATP-competitive and reversible inhibitor of PDGFR []. This means that the drug competes with Adenosine Triphosphate (ATP), the cell's energy currency, for binding to the active site of PDGFR. By preventing ATP binding, PDGFR TKI IV disrupts the normal signaling pathway downstream of PDGFR, ultimately leading to the inhibition of cell proliferation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

325.1227

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PDGF receptor tyrosine kinase inhibitor IV

Dates

Modify: 2023-08-15
1: Das F, Ghosh-Choudhury N, Venkatesan B, Kasinath BS, Ghosh Choudhury G. PDGF receptor-β uses Akt/mTORC1 signaling node to promote high glucose-induced renal proximal tubular cell collagen I (α2) expression. Am J Physiol Renal Physiol. 2017 Aug 1;313(2):F291-F307. doi: 10.1152/ajprenal.00666.2016. Epub 2017 Apr 19. PubMed PMID: 28424212; PubMed Central PMCID: PMC5582895.
2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.
3: Hiram-Bab S, Katz LS, Shapira H, Sandbank J, Gershengorn MC, Oron Y. Platelet-derived growth factor BB mimics serum-induced dispersal of pancreatic epithelial cell clusters. J Cell Physiol. 2014 Jun;229(6):743-51. doi: 10.1002/jcp.24493. PubMed PMID: 24129818.
4: Ghosh D, Lili L, McGrail DJ, Matyunina LV, McDonald JF, Dawson MR. Integral role of platelet-derived growth factor in mediating transforming growth factor-β1-dependent mesenchymal stem cell stiffening. Stem Cells Dev. 2014 Feb 1;23(3):245-61. doi: 10.1089/scd.2013.0240. Epub 2013 Nov 8. PubMed PMID: 24093435; PubMed Central PMCID: PMC3904528.
5: Eichenbaum G, Hsu CP, Subrahmanyam V, Chen J, Scicinski J, Galemmo RA Jr, Tuman RW, Johnson DL. Oral coadministration of β-glucuronidase to increase exposure of extensively glucuronidated drugs that undergo enterohepatic recirculation. J Pharm Sci. 2012 Jul;101(7):2545-56. doi: 10.1002/jps.23113. Epub 2012 Mar 30. PubMed PMID: 22473491.
6: Ball SG, Shuttleworth A, Kielty CM. Inhibition of platelet-derived growth factor receptor signaling regulates Oct4 and Nanog expression, cell shape, and mesenchymal stem cell potency. Stem Cells. 2012 Mar;30(3):548-60. doi: 10.1002/stem.1015. PubMed PMID: 22213560; PubMed Central PMCID: PMC3537888.
7: Dai WG, Dong LC, Li S, Pollock-Dove C, Chen J, Mansky P, Eichenbaum G. Parallel screening approach to identify solubility-enhancing formulations for improved bioavailability of a poorly water-soluble compound using milligram quantities of material. Int J Pharm. 2007 May 4;336(1):1-11. Epub 2006 Nov 17. PubMed PMID: 17178444.
8: Yan Z, Caldwell GW, Gauthier D, Leo GC, Mei J, Ho CY, Jones WJ, Masucci JA, Tuman RW, Galemmo RA Jr, Johnson DL. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases. Drug Metab Dispos. 2006 May;34(5):748-55. Epub 2006 Feb 2. PubMed PMID: 16455802.
9: Ho CY, Ludovici DW, Maharoof US, Mei J, Sechler JL, Tuman RW, Strobel ED, Andraka L, Yen HK, Leo G, Li J, Almond H, Lu H, DeVine A, Tominovich RM, Baker J, Emanuel S, Gruninger RH, Middleton SA, Johnson DL, Galemmo RA Jr. (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. J Med Chem. 2005 Dec 29;48(26):8163-73. PubMed PMID: 16366598.
10: D'Andrea MR, Mei JM, Tuman RW, Galemmo RA, Johnson DL. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis. Mol Cancer Ther. 2005 Aug;4(8):1198-204. PubMed PMID: 16093435.

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